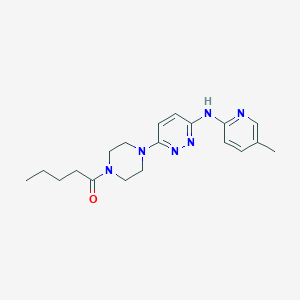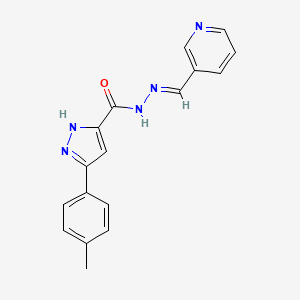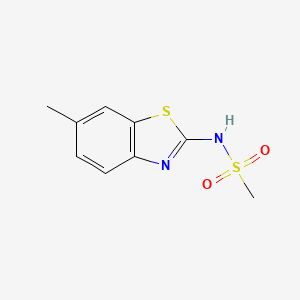![molecular formula C17H23F4N3O B5567599 (3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)
(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex compounds like "(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide" often involves multiple steps, starting from simpler molecules and proceeding through a series of chemical reactions. Each step is carefully designed to introduce specific functional groups or to build the molecular framework in a controlled manner. The synthesis process can involve techniques such as condensation reactions, cyclization, saponification, and reductive amination, among others. For instance, the synthesis of related compounds has been described through procedures involving the condensation of dimethylamine with specific carboxylic acids, followed by cyclization and saponification steps to construct the desired molecular architecture (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the spatial arrangement of atoms within the molecule. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate the structure. These studies reveal the conformations, stereochemistry, and intermolecular interactions that influence the compound's chemical behavior and reactivity. The crystal structure determination can provide insights into the compound's geometric parameters, bond lengths, angles, and the presence of specific functional groups that define its chemical identity.
Chemical Reactions and Properties
The chemical reactivity of "(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide" and similar compounds is influenced by their molecular structure. The presence of functional groups such as dimethylamino, carboxamide, and trifluoromethyl phenyl rings contribute to a wide range of chemical reactions. These compounds can undergo reactions such as phosphonation, cyclization, and reactions with various reagents to form new chemical entities with diverse properties. The study of these reactions can lead to the discovery of novel compounds with potential applications in various fields (Ali et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, solubility in different solvents, and crystal structure, are crucial for understanding their behavior in various environments. These properties are determined through experimental measurements and can be influenced by the compound's molecular structure. For example, the presence of fluorine atoms often affects the compound's polarity, boiling point, and solubility in organic solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are key to understanding the compound's potential applications and handling requirements. These properties are determined by the functional groups present in the molecule and their interaction with other chemical species. Studies on related compounds have explored their reactivity with phosphorus reagents, demonstrating the synthesis of novel phosphonate and pyrone derivatives (Ali et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Polyamides
Synthesis Methods and Characteristics The research by Hsiao, Yang, and Lin (1999) focused on synthesizing new aromatic polyamides from a bis(ether-carboxylic acid) derivative. These polyamides displayed excellent solubility in organic solvents, high glass transition temperatures, and stability up to 450°C. The inherent viscosities ranged from 0.50-1.75 dL/g, indicating varying molecular weights. The polyamides were found to form transparent, flexible, and tough films, suggesting potential applications in high-performance materials (Hsiao, Yang, & Lin, 1999).
Divergent Strategy for Fluorination
Solvent-Dependent Selectivity in Fluorination Madani et al. (2022) presented a strategy for fluorinating phenylacetic acid derivatives using a charge-transfer complex. The study highlighted the significant influence of the solvent on the reaction outcome. In aqueous conditions, decarboxylative fluorination was dominant, while non-aqueous conditions favored the formation of α-fluoro-α-arylcarboxylic acids. This finding is crucial for understanding the reaction mechanisms in different environments, which can be applied in various synthetic chemistry applications (Madani et al., 2022).
Novel Electroluminescent Conjugated Polyelectrolytes
Electrochemical and Photophysics Properties Huang et al. (2004) synthesized alternating copolymers using a palladium-catalyzed Suzuki coupling reaction. These conjugated polyelectrolytes exhibited solubility in polar solvents, including methanol, DMF, and DMSO. The study explored their electrochemical properties and photophysics, demonstrating potential applications in device fabrication due to their high external quantum efficiencies and solubility in various solvents (Huang et al., 2004).
Conformational Studies of Fluoropropionamides
X-ray Analysis and Theoretical Calculations Bilska-Markowska et al. (2014) described the preparation of tri- and tetrafluoropropionamides and used X-ray analysis and theoretical calculations for conformational studies. The presence of a trifluoromethyl group influenced the F–C–CO bond conformation. Such studies are critical for understanding the molecular structure and potential applications in material science or drug design (Bilska-Markowska et al., 2014).
Propiedades
IUPAC Name |
(3S,4R)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F4N3O/c1-4-5-11-9-24(10-15(11)23(2)3)16(25)22-12-6-7-14(18)13(8-12)17(19,20)21/h6-8,11,15H,4-5,9-10H2,1-3H3,(H,22,25)/t11-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGNGFWQUPWCGA-IAQYHMDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)


![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)
![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)
![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
